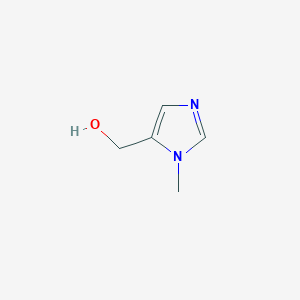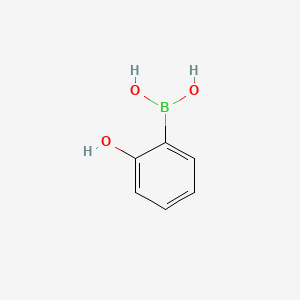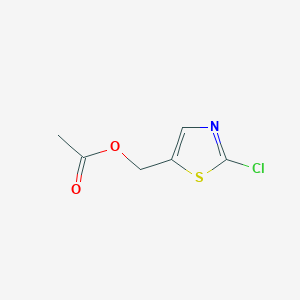
Acetato de (2-cloro-1,3-tiazol-5-il)metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-1,3-thiazol-5-yl)methyl acetate, also known as 5-chloro-2-methylthiazol-4-yl acetate, is an organic compound used as a reactant in several synthetic processes. It is also used as a reagent in the synthesis of various pharmaceuticals, such as antibiotics and anti-cancer drugs. This compound has a wide range of applications in the field of scientific research due to its unique properties.
Aplicaciones Científicas De Investigación
Actividad antioxidante
Se ha descubierto que los derivados del tiazol, incluido el "acetato de (2-cloro-1,3-tiazol-5-il)metilo", actúan como antioxidantes . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y de otro tipo.
Actividades analgésicas y antiinflamatorias
Se ha informado que los compuestos del tiazol presentan actividades analgésicas y antiinflamatorias significativas . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos para el manejo del dolor y la inflamación .
Actividades antimicrobianas y antifúngicas
Los derivados del tiazol han mostrado actividades antimicrobianas y antifúngicas prometedoras . Podrían utilizarse en el desarrollo de nuevos agentes antimicrobianos y antifúngicos, que son necesarios para combatir las cepas resistentes de bacterias y hongos .
Actividad antiviral
Los compuestos del tiazol han demostrado propiedades antivirales . Por ejemplo, Ritonavir, un fármaco antirretroviral, contiene un anillo de tiazol . Esto sugiere que los derivados del tiazol podrían explorarse más a fondo para el desarrollo de nuevos fármacos antivirales .
Actividad neuroprotectora
Los derivados del tiazol se han asociado con efectos neuroprotectores . Esto significa que podrían usarse potencialmente en el tratamiento de enfermedades neurodegenerativas, como el Alzheimer y el Parkinson .
Actividad antitumoral o citotóxica
Se ha descubierto que los compuestos del tiazol presentan actividades antitumorales o citotóxicas . Podrían utilizarse en el desarrollo de nuevos fármacos contra el cáncer .
Safety and Hazards
“(2-Chloro-1,3-thiazol-5-yl)methyl acetate” is classified as an irritant . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mecanismo De Acción
Análisis Bioquímico
Biochemical Properties
(2-Chloro-1,3-thiazol-5-yl)methyl acetate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives, including (2-Chloro-1,3-thiazol-5-yl)methyl acetate, have been shown to exhibit antimicrobial, antifungal, and antiviral properties . These interactions often involve binding to specific sites on enzymes or proteins, leading to inhibition or activation of their biochemical functions.
Cellular Effects
The effects of (2-Chloro-1,3-thiazol-5-yl)methyl acetate on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to affect the synthesis of neurotransmitters such as acetylcholine, thereby impacting nervous system function . Additionally, (2-Chloro-1,3-thiazol-5-yl)methyl acetate may alter cellular metabolism by modulating enzyme activity involved in metabolic pathways.
Molecular Mechanism
At the molecular level, (2-Chloro-1,3-thiazol-5-yl)methyl acetate exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and modulation of cellular signaling pathways. The thiazole ring in the compound is known for its ability to undergo electrophilic and nucleophilic substitutions, which can further influence its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Chloro-1,3-thiazol-5-yl)methyl acetate can change over time. The stability and degradation of the compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that thiazole derivatives can be stable under specific conditions but may degrade over time, leading to changes in their biochemical activity . Long-term exposure to (2-Chloro-1,3-thiazol-5-yl)methyl acetate in in vitro or in vivo studies may result in altered cellular responses.
Dosage Effects in Animal Models
The effects of (2-Chloro-1,3-thiazol-5-yl)methyl acetate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity. At higher doses, it may cause toxic or adverse effects. For instance, thiazole derivatives have been reported to exhibit neurotoxic effects at high concentrations . Understanding the dosage-dependent effects of (2-Chloro-1,3-thiazol-5-yl)methyl acetate is essential for its safe and effective use in research.
Metabolic Pathways
(2-Chloro-1,3-thiazol-5-yl)methyl acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The thiazole ring in the compound can undergo metabolic transformations, leading to the formation of different metabolites . These metabolic pathways are crucial for understanding the compound’s overall biochemical activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of (2-Chloro-1,3-thiazol-5-yl)methyl acetate within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation. For example, thiazole derivatives have been shown to be transported across cell membranes and distributed within various cellular compartments . These interactions are essential for the compound’s efficacy and safety in biochemical research.
Subcellular Localization
The subcellular localization of (2-Chloro-1,3-thiazol-5-yl)methyl acetate can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of (2-Chloro-1,3-thiazol-5-yl)methyl acetate is crucial for elucidating its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-4(9)10-3-5-2-8-6(7)11-5/h2H,3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSPIMTWTUAJDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CN=C(S1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377383 |
Source


|
| Record name | (2-chloro-1,3-thiazol-5-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
339018-65-4 |
Source


|
| Record name | (2-chloro-1,3-thiazol-5-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


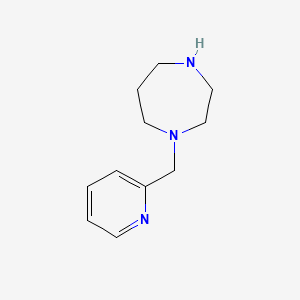
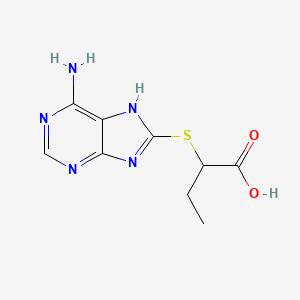
![2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B1303741.png)
![2-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B1303744.png)
![2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid](/img/structure/B1303750.png)

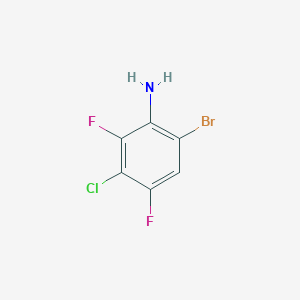

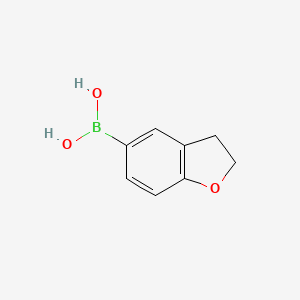

![2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid](/img/structure/B1303765.png)
